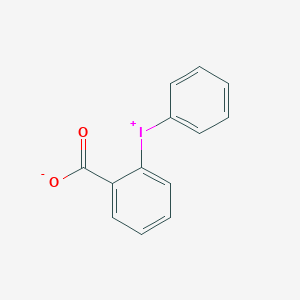

Diphenyliodonium-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyliodoniobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGVQQXOGHCZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061725 | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488-42-2 | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1488-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001488422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyliodonium-2-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-carboxylatophenyl)phenyliodonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diphenyliodonium-2-carboxylate from 2-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diphenyliodonium-2-carboxylate, a versatile reagent in organic chemistry, primarily known as a stable precursor for the generation of benzyne.[1][2][3][4] This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, offers a detailed experimental protocol, and includes a visual representation of the experimental workflow.

Introduction

This compound is a zwitterionic, or inner salt, hypervalent iodine(III) compound.[3] It is a stable, crystalline solid that serves as a convenient and safe source of benzyne under neutral, aprotic conditions.[2][3] The generation of the highly reactive benzyne intermediate allows for its use in various cycloaddition and arylation reactions, making this compound a valuable tool in the synthesis of complex organic molecules.[1][5][6] Its applications extend to its role as a photoacid generator in polymerization processes.[1][7]

The synthesis of this compound typically involves the oxidation of 2-iodobenzoic acid followed by a coupling reaction with benzene. Various oxidizing agents can be employed, each with its own set of reaction conditions and yields.

Synthetic Methodologies

Several methods for the synthesis of this compound from 2-iodobenzoic acid have been reported, primarily differing in the choice of oxidizing agent. The most common approaches utilize potassium persulfate, m-chloroperoxybenzoic acid (m-CPBA), or oxone in the presence of sulfuric acid.[5]

The general reaction scheme involves the in-situ formation of a hypervalent iodine species from 2-iodobenzoic acid, which then undergoes an electrophilic attack on benzene.

Quantitative Data Summary

The following table summarizes the quantitative data from a well-established synthetic protocol for this compound monohydrate.

| Parameter | Value | Reference |

| Starting Material | 2-Iodobenzoic Acid | [2] |

| Reagents | Potassium Persulfate, Benzene, Sulfuric Acid, Ammonium Hydroxide | [2] |

| Solvent | Methylene Chloride, Water | [2] |

| Reaction Temperature | 0-5 °C (initial), 40-50 °C (coupling), 15-25 °C (workup) | [2] |

| Yield | 72-79% | [2] |

| Product | This compound monohydrate | [2] |

| Melting Point | 220–222 °C (decomposition) | [2] |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound monohydrate, adapted from a procedure published in Organic Syntheses.[2]

Materials:

-

2-Iodobenzoic acid (lump-free, 20 g, 0.081 mole)

-

Potassium persulfate (26 g, 0.096 mole)

-

Concentrated sulfuric acid (80 mL)

-

Benzene (100 mL)

-

Methylene chloride (chilled, 400 mL)

-

29% Ammonium hydroxide (chilled, 230 mL)

-

Distilled water

-

Norit® (activated carbon)

Procedure:

-

Preparation of the Reaction Mixture:

-

Cool 80 mL of concentrated sulfuric acid in an ice bath.

-

In a 2-L three-necked flask, add 20 g of lump-free 2-iodobenzoic acid and 26 g of potassium persulfate.

-

Cool the flask in an ice bath and add the chilled sulfuric acid.

-

Swirl the flask in the ice bath for 4–5 minutes to create an even suspension and manage the initial exothermic reaction.

-

-

Reaction with Benzene:

-

Remove the flask from the ice bath and add 100 mL of benzene.

-

Stir the mixture vigorously for 4 hours. During this time, the temperature will rise to 40–50 °C and the mixture will become a clear, reddish-brown solution.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath.

-

With efficient stirring, slowly add 800 mL of distilled water to precipitate the potassium bisulfate salt of diphenyliodonium-2-carboxylic acid.

-

Add 400 mL of chilled methylene chloride.

-

While maintaining the temperature between 15 °C and 25 °C with efficient cooling (bath at -15 °C), add 230 mL of chilled 29% ammonium hydroxide at a controlled rate.

-

Separate the layers. Extract the aqueous layer with 100 mL of methylene chloride.

-

Combine the organic layers and wash them with 100 mL of water.

-

Extract the combined organic layers with three 100-mL portions of water.

-

-

Crystallization:

-

Heat the combined aqueous extracts to boiling.

-

Carefully add 0.4 g of Norit® to the slightly cooled solution.

-

Bring the solution back to a boil, filter it while hot, and allow it to stand for crystallization overnight, eventually cooling to 0 °C.

-

Collect the colorless prisms of this compound monohydrate by filtration and air-dry to a constant weight. The expected yield is 20–22 g (72–79%).[2]

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

The following diagram outlines the conceptual steps of the reaction mechanism.

Caption: Conceptual reaction pathway for this compound synthesis.

References

- 1. This compound | Photocatalyst Reagent [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

The Mechanism of Benzyne Formation from Diphenyliodonium-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism, synthesis, and application of diphenyliodonium-2-carboxylate as a precursor for the highly reactive intermediate, benzyne. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and drug development.

Introduction

Benzyne, a neutral and highly reactive intermediate derived from a benzene ring by the removal of two ortho substituents, is a powerful tool in organic synthesis. Its ability to undergo a variety of cycloaddition and nucleophilic addition reactions makes it invaluable for the construction of complex molecular architectures. Among the various precursors developed for the generation of benzyne, this compound stands out due to its stability, ease of handling, and efficiency in producing benzyne under neutral, aprotic conditions through thermal decomposition.[1][2] This guide focuses on the mechanism of benzyne formation from this specific precursor, providing practical information for its synthesis and utilization.

The Mechanism of Benzyne Formation

The generation of benzyne from this compound is a unimolecular thermal decomposition reaction. The zwitterionic nature of the molecule, which can be described as an internal salt of (o-carboxyphenyl)phenyliodonium hydroxide, is key to its reactivity. Upon heating, the molecule undergoes a concerted, or near-concerted, fragmentation.

The accepted mechanism involves the nucleophilic attack of the carboxylate oxygen onto the iodine-bearing carbon atom of the phenyl ring. This intramolecular substitution leads to the simultaneous cleavage of the carbon-iodine bond and the decarboxylation of the molecule. The process results in the formation of three products: benzyne, iodobenzene, and carbon dioxide.

Caption: Thermal decomposition of this compound to benzyne.

The decomposition temperature for this compound monohydrate is reported to be in the range of 220-222 °C.[1]

Data Presentation

Synthesis of this compound Analogs

Various methods have been reported for the synthesis of this compound and its substituted analogs, with yields varying depending on the specific substrates and reaction conditions.

| Starting Materials | Oxidant/Conditions | Product | Yield (%) | Reference |

| 2-Iodobenzoic acid, Benzene | Potassium persulfate, H₂SO₄ | This compound | 72-79 | [1] |

| 2-Iodobenzoic acids, Arenes | Oxone, H₂SO₄ | Substituted arylbenziodoxoles | up to 94 | [3] |

| 2-Iodobenzoic acids, Arenes | m-CPBA | Substituted arylbenziodoxoles | - | [3] |

Yields of Benzyne Trapping Reactions

The benzyne generated from this compound can be trapped in situ by various reagents. The efficiency of these trapping reactions is a key indicator of the successful generation of benzyne.

| Trapping Agent | Solvent | Product | Yield (%) | Reference |

| Tetraphenylcyclopentadienone | Diethylbenzene | 1,2,3,4-Tetraphenylnaphthalene | 82-90 | [1] |

| Tetraphenylcyclopentadienone | Diethylene glycol dimethyl ether | 1,2,3,4-Tetraphenylnaphthalene | 68 | [1] |

| Furan | 1,2-Dimethoxyethane | 1,4-Dihydronaphthalene-1,4-endoxide | 32.4 | [4] |

| Anthracene | - | Triptycene | - | [3] |

| 1,3-Diphenylisobenzofuran | - | Diels-Alder adduct | - | [3] |

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

o-Iodobenzoic acid

-

Potassium persulfate

-

Concentrated sulfuric acid

-

Thiophene-free benzene

-

29% Ammonium hydroxide

-

Methylene chloride

-

Norit® (activated carbon)

-

Ethanol (95%)

Procedure:

-

In a 2-liter three-necked flask, add 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.

-

Cool 80 ml of concentrated sulfuric acid in an ice bath and add it to the flask with stirring.

-

Stir the mixture at 10°C for 1 hour.

-

Add 20 ml of thiophene-free benzene and continue stirring at 10°C for another hour.

-

Cool the mixture to -15°C and add 190 ml of chilled distilled water with vigorous stirring to precipitate the potassium bisulfate salt of diphenyliodonium-2-carboxylic acid.

-

Add 400 ml of chilled methylene chloride.

-

With efficient cooling (bath at -15°C) and stirring, add 230 ml of chilled 29% ammonium hydroxide at a rate that maintains the reaction temperature between 15° and 25°C.

-

After addition is complete, stir for an additional 5 minutes. The aqueous layer should be strongly alkaline (pH > 10).

-

Separate the methylene chloride layer, wash it with 100 ml of water, and then extract it with 275 ml of boiling water.

-

Add 0.4 g of Norit® to the hot aqueous extract, heat to boiling, filter, and allow the filtrate to crystallize overnight, eventually at 0°C.

-

Collect the colorless prisms of this compound monohydrate and air-dry to a constant weight. The expected yield is 20-22 g (72-79%).

Generation and Trapping of Benzyne with Tetraphenylcyclopentadienone

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

This compound monohydrate

-

Tetraphenylcyclopentadienone

-

Diethylbenzene

-

Dioxane

-

Ethanol (95%)

Caption: Experimental workflow for benzyne generation and trapping.

Procedure:

-

To a 100-ml round-bottomed flask, add 60 ml of diethylbenzene.

-

Add 10 g (0.026 mole) of tetraphenylcyclopentadienone and 11.8 g (0.035 mole) of this compound monohydrate.

-

Heat the mixture to maintain vigorous gas evolution and gentle reflux. The water of hydration will be eliminated in the first 8-10 minutes.

-

Continue refluxing until all the solid this compound has dissolved (approximately 10-15 minutes).

-

Fit the flask for distillation and remove approximately 55 ml of liquid (a mixture of diethylbenzene and iodobenzene).

-

Cool the residue and dissolve it in 25 ml of dioxane.

-

Transfer the solution to an Erlenmeyer flask and dilute with 25 ml of 95% ethanol to induce crystallization.

-

Collect the product, 1,2,3,4-tetraphenylnaphthalene. The expected yield is 9.2-10.2 g (82-90%).

Conclusion

This compound is a robust and versatile precursor for the generation of benzyne under neutral, thermal conditions. The mechanism proceeds through a clean fragmentation reaction, yielding benzyne, iodobenzene, and carbon dioxide. The precursor is readily synthesized in good yields, and the generated benzyne can be efficiently trapped by a variety of dienes and nucleophiles, making it a valuable tool in synthetic organic chemistry. The detailed protocols and quantitative data provided in this guide are intended to facilitate the application of this methodology in research and development settings, particularly in the synthesis of complex organic molecules and potential pharmaceutical candidates.

References

The Generation of Benzyne via Thermal Decomposition of Diphenyliodonium-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the generation of the highly reactive intermediate, benzyne, through the thermal decomposition of diphenyliodonium-2-carboxylate (DPIC). It covers the underlying mechanism, detailed experimental protocols for the synthesis of the precursor and its application in benzyne trapping reactions, and quantitative data to support reproducible experimental design.

Introduction

Benzyne (1,2-didehydrobenzene) is a neutral and highly reactive intermediate that has found extensive application in organic synthesis for the construction of complex aromatic systems. Its transient nature necessitates in situ generation from stable precursors. This compound, a hypervalent iodine compound, serves as a convenient and efficient precursor for the thermal generation of benzyne under neutral and aprotic conditions. Upon heating, DPIC undergoes a concerted fragmentation to yield benzyne, carbon dioxide, and iodobenzene. The generated benzyne can then be trapped by a variety of reagents, most notably in [4+2] cycloaddition reactions with dienes, to afford functionalized aromatic products.

Reaction Mechanism and Signaling Pathway

The thermal decomposition of this compound proceeds through a concerted pericyclic fragmentation. The zwitterionic structure of DPIC facilitates the simultaneous cleavage of the carbon-iodine and carbon-carboxyl bonds, leading to the formation of benzyne, carbon dioxide, and iodobenzene. This process avoids the use of strong bases or organometallic reagents often required for other benzyne generation methods.

Caption: Reaction mechanism of benzyne generation and trapping.

Quantitative Data

The efficiency of benzyne generation and trapping is dependent on the reaction conditions and the choice of the trapping agent. The following tables summarize key quantitative data for the synthesis of this compound monohydrate and the subsequent trapping of benzyne.

Table 1: Synthesis of this compound Monohydrate

| Starting Materials | Oxidizing Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| o-Iodobenzoic acid, Benzene | Potassium persulfate | Sulfuric acid | 1 hour | 10 | 72-79 | [1] |

Table 2: Thermal Generation of Benzyne and Trapping with Various Dienes

| Benzyne Precursor | Trapping Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

| This compound | Tetraphenylcyclopentadienone | Diethylbenzene | Reflux | ~45 minutes | 1,2,3,4-Tetraphenylnaphthalene | 82-90 | [1] |

| This compound | Furan | 1,2-Dimethoxyethane | Reflux | - | 1,4-Dihydronaphthalene-1,4-endoxide | Lower than with tetracyclone | [2] |

Note: The yield for the reaction with furan is reported as being lower than that with tetraphenylcyclopentadienone under different reaction conditions. A direct quantitative comparison under identical conditions was not found in the surveyed literature.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound monohydrate and a representative benzyne trapping reaction.

Synthesis of this compound Monohydrate[1]

Materials:

-

o-Iodobenzoic acid

-

Potassium persulfate

-

Concentrated sulfuric acid

-

Thiophene-free benzene

-

Methylene chloride

-

Ammonium hydroxide (29%)

-

Norit® (activated carbon)

Procedure:

-

In a 2-L three-necked flask, add 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.

-

Cool the flask in an ice bath and add 80 mL of chilled concentrated sulfuric acid. Swirl the flask in the ice bath for 4-5 minutes.

-

Remove the flask from the ice bath and allow the reaction to proceed for 20 minutes. The mixture will foam and change color.

-

Cool the reaction mixture to 10°C in an acetone bath with dry ice.

-

Add 20 mL of thiophene-free benzene and stir at 10°C for 1 hour.

-

Cool the mixture to -15°C and add 190 mL of chilled distilled water with efficient stirring to precipitate the potassium bisulfate salt.

-

Add 400 mL of chilled methylene chloride.

-

With efficient cooling (bath at -15°C), add 230 mL of chilled 29% ammonium hydroxide at a rate that maintains the reaction temperature between 15°C and 25°C.

-

Separate the methylene chloride layer and wash it with three 100-mL portions of cold water.

-

Evaporate the methylene chloride on a steam bath.

-

Dissolve the crude product in 275 mL of boiling water, add 0.4 g of Norit®, heat to boiling again, and filter.

-

Allow the filtrate to crystallize overnight, eventually at 0°C.

-

Collect the colorless prisms of this compound monohydrate by filtration and air-dry to a constant weight. The expected yield is 20-22 g (72-79%).

Thermal Decomposition of this compound and Trapping of Benzyne with Tetraphenylcyclopentadienone[1]

Materials:

-

This compound monohydrate

-

Tetraphenylcyclopentadienone (tetracyclone)

-

Diethylbenzene

-

Dioxane

-

95% Ethanol

Procedure:

-

In a 100-mL round-bottomed flask equipped with a reflux condenser, add 10 g (0.026 mole) of tetraphenylcyclopentadienone and 11.8 g (0.035 mole) of this compound monohydrate to 60 mL of diethylbenzene.

-

Heat the mixture to maintain vigorous gas evolution and gentle reflux. The water of hydration will be eliminated in the first 8-10 minutes.

-

Continue refluxing until all the solid this compound has dissolved (approximately 45 minutes). The color of the solution will change from red to pale amber.

-

Fit the flask for distillation and remove 55 mL of the solvent (diethylbenzene and iodobenzene).

-

Cool the residue and dissolve it in 25 mL of dioxane.

-

Transfer the solution to an Erlenmeyer flask and dilute with 25 mL of 95% ethanol.

-

Heat the solution to boiling and add 6-7 mL of water until a few crystals remain undissolved.

-

Allow the solution to crystallize at room temperature and then for several hours at 0°C.

-

Collect the product, 1,2,3,4-tetraphenylnaphthalene, by filtration. The expected yield is 9.2-10.2 g (82-90%).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of the benzyne precursor and its subsequent use in a trapping reaction.

Caption: Experimental workflow for DPIC synthesis and benzyne trapping.

Conclusion

The thermal decomposition of this compound is a robust and high-yielding method for the generation of benzyne under neutral conditions. The ease of preparation and handling of the precursor, combined with the efficiency of the benzyne generation and subsequent trapping, makes this a valuable tool for the synthesis of complex aromatic molecules in both academic and industrial research settings. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this methodology for researchers in organic synthesis and drug development.

References

The Photochemical Gateway: An In-depth Technical Guide to the Photoacid Generation Mechanism of Diphenyliodonium-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the photoacid generation (PAG) mechanism of diphenyliodonium-2-carboxylate (DIPC). DIPC is a versatile photoinitiator with applications ranging from photolithography and UV-curable coatings to advanced organic synthesis. A thorough understanding of its photochemical behavior is paramount for optimizing its performance in these and other light-driven processes. This document details the core mechanism, presents relevant quantitative data for context, outlines key experimental protocols, and provides visual representations of the critical pathways.

Core Mechanism of Photoacid Generation

This compound is an ionic photoacid generator. Upon exposure to ultraviolet (UV) radiation, it undergoes a series of photochemical reactions culminating in the production of a Brønsted acid (a proton, H+). The overall process can be dissected into three primary stages: photoexcitation and initial bond cleavage, decarboxylation and radical formation, and subsequent acid generation through hydrogen abstraction.

Photoexcitation and Homolytic Cleavage

The process is initiated by the absorption of a photon by the diphenyliodonium cation. This elevates the molecule to an excited electronic state. In this excited state, the molecule is susceptible to bond cleavage. The primary photochemical event is the homolytic cleavage of one of the carbon-iodine (C-I) bonds.

Decarboxylation and Formation of Reactive Intermediates

Following the initial C-I bond scission, the molecule undergoes a rapid and facile decarboxylation, releasing a molecule of carbon dioxide (CO2). This concerted or near-concerted step is a key feature of the photochemistry of DIPC and results in the formation of a highly reactive phenyl radical (Ph•) and a molecule of iodobenzene (PhI).[1]

Proton Generation via Hydrogen Abstraction

The final and crucial step in the generation of the acid is the reaction of the highly reactive phenyl radical with a suitable hydrogen donor present in the reaction medium. In typical applications, such as in a photoresist formulation, this hydrogen donor can be the solvent or the polymer matrix itself.[2] The phenyl radical abstracts a hydrogen atom (H•) to form a stable benzene molecule, leaving behind a radical on the donor molecule and, critically, generating a proton (H+), which is the desired acidic species.

The overall efficiency of acid generation is influenced by several factors, including the wavelength and intensity of the light source, the nature of the solvent or polymer matrix, and the presence of other components in the formulation that might quench the excited state or scavenge the radical intermediates.

Quantitative Data

| Photoacid Generator (PAG) | Counter-ion | Quantum Yield (Φ) | Wavelength (nm) | Reference |

| Diphenyliodonium Salt | Pyranine Conk | 0.72 | 365 | [3] |

| Diphenyliodonium Salt | 9,10-dimethoxyanthracene-2-sulphonate | 0.29 | 365 |

Note: The quantum yield is a measure of the efficiency of a photochemical process and is defined as the number of moles of a specific product formed per mole of photons absorbed. The values presented above are for different diphenyliodonium salts and should be considered as indicative of the potential efficiency of this class of photoacid generators.

Experimental Protocols

Determination of Photoacid Generation Quantum Yield using a pH-Sensitive Dye

This protocol outlines a common method for determining the quantum yield of photoacid generation using a pH-sensitive indicator dye, such as Rhodamine B.[1] The principle of this method is to spectrophotometrically measure the amount of acid produced by monitoring the color change of the indicator dye upon protonation.

Materials:

-

This compound (DIPC)

-

Rhodamine B (or other suitable pH indicator dye)

-

Acetonitrile (or other suitable solvent)

-

UV light source with a known and controllable intensity (e.g., a monochromated lamp or a laser)

-

Actinometer solution (e.g., potassium ferrioxalate) for light intensity calibration

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DIPC in acetonitrile of a known concentration.

-

Prepare a stock solution of Rhodamine B in acetonitrile.

-

Prepare a series of standard solutions of a strong acid (e.g., triflic acid) in acetonitrile containing the same concentration of Rhodamine B as will be used in the experimental samples.

-

-

Calibration Curve:

-

Measure the absorbance spectra of the standard acid solutions containing Rhodamine B.

-

Plot the change in absorbance at the wavelength of maximum absorption of the protonated dye against the known acid concentration to generate a calibration curve.

-

-

Actinometry:

-

Calibrate the intensity of the UV light source at the desired irradiation wavelength using a standard chemical actinometer (e.g., potassium ferrioxalate). This will determine the photon flux (moles of photons per unit time).

-

-

Photolysis Experiment:

-

Prepare a solution of DIPC and Rhodamine B in acetonitrile in a quartz cuvette. The concentration of DIPC should be such that it absorbs a significant fraction of the incident light, and the concentration of Rhodamine B should be chosen to give a measurable absorbance change upon acidification.

-

Irradiate the sample solution with the calibrated UV light source for a specific period.

-

Measure the UV-Vis absorption spectrum of the irradiated solution.

-

-

Data Analysis:

-

From the absorbance change of the Rhodamine B indicator and the calibration curve, determine the concentration of acid (protons) generated during photolysis.

-

Calculate the number of moles of acid generated.

-

From the actinometry data and the irradiation time, calculate the total number of moles of photons absorbed by the DIPC solution.

-

The quantum yield (Φ) of photoacid generation is then calculated using the following formula:

Φ = (moles of acid generated) / (moles of photons absorbed)

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Photoacid Generation Mechanism of this compound.

Caption: Experimental Workflow for Quantum Yield Determination.

References

Physical and chemical properties of Diphenyliodonium-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Diphenyliodonium-2-carboxylate, a versatile hypervalent iodine reagent. This document delves into its synthesis, reactivity, and applications, with a focus on its role as a benzyne precursor in organic synthesis. Detailed experimental protocols and mechanistic diagrams are provided to support researchers in its practical application.

Physical and Chemical Properties

This compound is a stable, crystalline solid. It is often supplied as a monohydrate, which can be converted to the anhydrous form.[1] The key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| IUPAC Name | 2-phenyliodoniobenzoate | [2] |

| Synonyms | (2-Carboxyphenyl)phenyliodonium hydroxide inner salt, Phenylbenziodoxole | [3][4] |

| Appearance | White to off-white powder or crystals | [3][4] |

Quantitative Data for this compound Forms

| Property | Anhydrous Form | Monohydrate Form |

| Molecular Formula | C₁₃H₉IO₂ | C₁₃H₉IO₂·H₂O |

| Molecular Weight | 324.11 g/mol | 342.13 g/mol |

| CAS Number | 1488-42-2 | 96195-89-0 |

| Melting Point | 215–216 °C (decomposes)[1] | 220–222 °C (decomposes)[3] |

| Solubility | Soluble in dichloromethane[1] | Soluble in hot water[1] |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Features | Reference |

| Infrared (IR) Spectroscopy | Carboxylate (C=O) stretching frequencies around 1600–1700 cm⁻¹ | [1] |

| ¹H NMR Spectroscopy | Aromatic proton signals typically appear in the range of δ 7.2–7.8 ppm | [1] |

| Mass Spectrometry (MS) | Confirms the molecular weight | [1] |

Chemical Reactivity and Applications

This compound is primarily known as a convenient and stable precursor to benzyne (1,2-didehydrobenzene), a highly reactive intermediate in organic synthesis.[1]

Generation of Benzyne

Upon thermal decomposition, this compound undergoes a concerted fragmentation to yield benzyne, iodobenzene, and carbon dioxide.[1] This reaction provides a neutral and aprotic method for generating benzyne, avoiding the need for strong bases or organometallic reagents.[4]

References

- 1. This compound | Photocatalyst Reagent [benchchem.com]

- 2. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Diphenyliodonium-2-carboxylate stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Diphenyliodonium-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DPIC) is a versatile and bench-stable hypervalent iodine reagent. It is widely utilized in organic synthesis, primarily as a precursor for the reactive intermediate benzyne through thermal decomposition.[1] Additionally, its photochemical properties make it a valuable photoacid generator (PAG) for initiating cationic polymerization and other light-induced reactions.[1] Given its reactivity, a thorough understanding of the stability and appropriate storage conditions for this compound is paramount to ensure its efficacy, purity, and safety in a research and development setting. This guide provides a comprehensive overview of the stability profile of DPIC, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical and Physical Properties

This compound is a crystalline solid that exists in both anhydrous and monohydrate forms. The properties of both forms are summarized below.

| Property | Anhydrous this compound | This compound Monohydrate |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| CAS Number | 1488-42-2[2] | 96195-89-0[3] |

| Molecular Formula | C₁₃H₉IO₂[2] | C₁₃H₉IO₂·H₂O[3] |

| Molecular Weight | 324.11 g/mol [2] | 342.13 g/mol [4] |

| Melting Point | 215–216 °C (with decomposition)[1] | 220–222 °C (with decomposition) |

Stability Profile

The stability of this compound is influenced by temperature, light, and moisture. Understanding these factors is crucial for maintaining the compound's integrity.

Thermal Stability

This compound exhibits moderate thermal stability. Upon heating, it undergoes decomposition to form benzyne, iodobenzene, and carbon dioxide. This decomposition is the basis for its primary application in organic synthesis. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published, the following table presents illustrative data based on the typical behavior of diaryliodonium salts.[5]

| Parameter | Illustrative Value | Interpretation |

| TGA Onset of Weight Loss | ~200 °C | The temperature at which significant thermal decomposition begins. |

| TGA Major Weight Loss | 200-250 °C | Corresponds to the loss of CO₂ and iodobenzene, consistent with decomposition to benzyne. |

| DSC Decomposition Peak | ~220 °C (exothermic) | Indicates an exothermic decomposition process, which is characteristic of many iodonium salts.[5] |

Photostability

As a photoacid generator, this compound is inherently sensitive to light, particularly UV irradiation.[6] Photolysis can proceed through both homolytic and heterolytic cleavage pathways, leading to the formation of phenyl radicals, phenyl cations, and iodobenzene.[6] These reactive species can then engage in subsequent reactions, potentially leading to a variety of byproducts, including iodobiphenyls and benzene.[6] For applications where photodegradation is undesirable, protection from light is essential.

| Condition | Illustrative Outcome |

| Exposure to UV Light (e.g., 254 nm) | Rapid degradation with the formation of iodobenzene, benzene, and iodobiphenyls.[6] |

| Exposure to Ambient Light | Slow degradation over extended periods. |

| Storage in the Dark | No significant degradation observed. |

Hygroscopicity

The monohydrate form of this compound indicates its potential to interact with atmospheric moisture. While it is generally considered "bench-stable," prolonged exposure to high humidity environments may lead to changes in its physical state and potentially affect its reactivity. The anhydrous form is likely to be more sensitive to moisture. The following table provides an illustrative hygroscopicity classification based on general pharmaceutical guidelines.[7]

| Relative Humidity (RH) at 25°C | Illustrative % Weight Gain | Classification |

| 80% RH over 24 hours | 0.2% - 1% | Slightly Hygroscopic |

Decomposition Pathways

The decomposition of this compound can be triggered by heat or light, proceeding through distinct mechanisms.

Thermal Decomposition

The thermal decomposition of this compound is a well-established method for generating benzyne. The reaction proceeds via a concerted mechanism involving the extrusion of carbon dioxide and iodobenzene.

Photochemical Decomposition

Upon exposure to UV light, this compound can undergo both homolytic and heterolytic cleavage, generating multiple reactive species.[6]

Recommended Storage and Handling

To ensure the long-term stability and reliability of this compound, the following storage conditions are recommended:

-

Temperature: Store at room temperature (2-25 °C).[1]

-

Light: Keep in a tightly sealed, light-resistant container.[1]

-

Atmosphere: For the anhydrous form or for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake and oxidation.

-

Incompatibilities: Avoid strong oxidizing agents.[1]

Periodic visual inspection for discoloration or changes in crystalline structure can be indicative of degradation.[1]

Experimental Protocols

The following sections provide detailed methodologies for assessing the stability of this compound. These are representative protocols and may require optimization for specific equipment and analytical instrumentation.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the simultaneous thermal analysis to determine the decomposition temperature and associated thermal events.

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic pan.

-

TGA/DSC Parameters:

-

Temperature Program: Heat the sample from 30 °C to 300 °C at a rate of 10 °C/min.

-

Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of weight loss.

-

From the DSC curve, identify the peak temperatures of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.[5]

-

Accelerated Photostability Testing

This protocol is based on ICH Q1B guidelines to assess the impact of light on the compound.

-

Sample Preparation:

-

Place a thin layer of this compound in a chemically inert, transparent container (e.g., quartz dish).

-

Prepare a control sample by wrapping an identical container in aluminum foil to serve as a dark control.

-

-

Exposure Conditions:

-

Place both samples in a photostability chamber.

-

Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis:

-

At the end of the exposure period, compare the exposed sample to the dark control for any changes in physical appearance (color, crystallinity).

-

Analyze both samples by a stability-indicating HPLC method (see section 6.4) to quantify any degradation and identify photolytic byproducts.

-

Hygroscopicity Assessment

This protocol determines the moisture uptake of the compound under controlled humidity.

-

Sample Preparation:

-

Dry the sample of this compound to a constant weight under vacuum at 40 °C.

-

Accurately weigh approximately 1 g of the dried sample into a tared container.

-

-

Exposure:

-

Place the open container in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium chloride solution) and a constant temperature (25 °C).[8]

-

-

Analysis:

-

After 24 hours, re-weigh the sample.

-

Calculate the percentage weight gain due to moisture sorption.

-

Classify the hygroscopicity based on the observed weight gain.[7]

-

Stability-Indicating HPLC Method

This representative HPLC method can be used to assess the purity of this compound and quantify its degradation products. Method development and validation are required for specific applications.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

-

Forced Degradation Study (for method validation):

-

To ensure the method is stability-indicating, subject the sample to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress).

-

Analyze the stressed samples to confirm that the degradation products are resolved from the parent peak.

-

Conclusion

This compound is a valuable reagent that is stable under recommended storage conditions. Its primary stability concerns are thermal decomposition and photosensitivity, which are also the basis for its synthetic utility. By adhering to the storage guidelines of keeping it in a cool, dark, and dry place, researchers can ensure its quality and performance. The experimental protocols provided in this guide offer a framework for a comprehensive stability assessment, which is critical for its application in regulated environments such as drug development.

References

- 1. Photochemistry of Diaryliodonium Salts for Journal of Organic Chemistry - IBM Research [research.ibm.com]

- 2. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1488-42-2 CAS MSDS (this compound MONOHYDRATE, 98+%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

Spectroscopic Characterization of Diphenyliodonium-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Diphenyliodonium-2-carboxylate. This hypervalent iodine compound is a versatile reagent in organic synthesis, notably as a precursor for benzyne and in photo-initiated reactions. A thorough understanding of its spectroscopic properties is crucial for its synthesis, purification, and application in research and development.

Chemical Structure and Properties

This compound is an inner salt with the molecular formula C₁₃H₉IO₂. It consists of a diphenyliodonium cation and a carboxylate anion derived from 2-iodobenzoic acid. The compound is often available as a stable monohydrate.

| Property | Value |

| Molecular Formula | C₁₃H₉IO₂ |

| Molecular Weight | 324.11 g/mol (anhydrous)[1][2] |

| 342.14 g/mol (monohydrate)[3] | |

| CAS Number | 1488-42-2 (anhydrous)[1][2] |

| 96195-89-0 (monohydrate)[3][4] | |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 220–222 °C (decomposition) (monohydrate)[5] |

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals in the aromatic region.

| Chemical Shift (δ) | Multiplicity | Assignment |

| 7.2 - 7.8 ppm | Multiplet | Aromatic Protons |

Note: The specific chemical shifts and coupling patterns can vary depending on the solvent used.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (in monohydrate form) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1700 - 1600 | Strong | C=O stretch (asymmetric, carboxylate)[1][6] |

| ~1400 | Strong | C=O stretch (symmetric, carboxylate) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| Below 900 | Medium-Weak | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 324 (anhydrous) |

| Exact Mass | 323.96473 Da[7] |

Note: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques for this ionic compound.[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For diphenyliodonium salts, a characteristic absorption maximum is observed in the UV region.

| λmax | Solvent |

| 227 nm | Acetonitrile |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for the monohydrate, a Nujol mull can be prepared.

-

Background: Record a background spectrum of the KBr pellet or Nujol.

-

Acquisition: Record the IR spectrum of the sample from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Use a soft ionization technique such as electrospray ionization (ESI) in positive ion mode.

-

Analysis: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion.

Synthesis and Experimental Workflow

Synthesis of this compound Monohydrate

A common synthetic route involves the reaction of 2-iodobenzoic acid with benzene in the presence of an oxidizing agent.[8]

Caption: Synthesis of this compound.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized batch of this compound.

Caption: Spectroscopic analysis workflow.

References

- 1. This compound | Photocatalyst Reagent [benchchem.com]

- 2. 1488-42-2 CAS MSDS (this compound MONOHYDRATE, 98+%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Monohydrate | 96195-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Diphenyliodonium-2-carboxylate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diphenyliodonium-2-carboxylate, a versatile hypervalent iodine compound with significant applications in organic synthesis and polymer chemistry. This document outlines its chemical identity, molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and key applications.

Chemical Identity and Molecular Structure

This compound is a zwitterionic compound that can exist in both anhydrous and monohydrate forms. The Chemical Abstracts Service (CAS) has assigned distinct numbers to these forms, which can sometimes be a source of confusion.

-

Anhydrous Form:

-

Monohydrate Form:

-

CAS Number: 96195-89-0[2]

-

Molecular Formula: C₁₃H₉IO₂·H₂O or C₁₃H₁₁IO₃

-

Molecular Weight: 342.13 g/mol

-

Synonyms: (2-Carboxyphenyl)phenyliodonium hydroxide inner salt monohydrate

-

Molecular Structure:

The molecule consists of an iodonium cation to which a phenyl group and a 2-carboxyphenyl group are attached. The carboxylate group exists as an anion, forming an inner salt or zwitterion.

Anhydrous this compound:

This compound Monohydrate: The monohydrate form incorporates one molecule of water into its crystal structure.

Physicochemical Properties

A summary of the key physicochemical properties of both the anhydrous and monohydrate forms of this compound is presented below.

| Property | Anhydrous Form | Monohydrate Form | References |

| Appearance | White to off-white powder | Colorless prisms or white crystalline solid | [3] |

| Melting Point | 226 °C (decomposes) | 220–222 °C (decomposes) | [3] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF). | Soluble in methanol. | [4] |

| Purity (Typical) | ≥98% | ≥98% (HPLC) |

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

o-Iodobenzoic acid

-

Benzene (thiophene-free)

-

Potassium persulfate (K₂S₂O₈)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ammonium hydroxide (29%)

-

Methylene chloride (CH₂Cl₂)

-

Norit® (activated carbon)

-

Ice

Procedure:

-

In a 2-L three-necked flask, combine 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.

-

Cool 80 mL of concentrated sulfuric acid in an ice bath.

-

Add the cooled sulfuric acid to the flask with stirring, maintaining the temperature between 30-35 °C.

-

After the initial exothermic reaction subsides, stir the mixture at room temperature for 3 hours.

-

Cool the mixture to 10 °C in an acetone-dry ice bath and add 20 mL of thiophene-free benzene.

-

Stir at 10 °C for 1 hour.

-

Lower the temperature to -15 °C and add 190 mL of chilled distilled water to precipitate the potassium bisulfate salt.

-

Add 400 mL of chilled methylene chloride.

-

With efficient cooling (bath at -15 °C), add 230 mL of chilled 29% ammonium hydroxide at a rate that keeps the reaction temperature between 15-25 °C.

-

Separate the methylene chloride layer, wash it with water, and extract the aqueous layer with fresh methylene chloride.

-

Combine the methylene chloride extracts and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

To purify, dissolve the crude product in 275 mL of boiling water, add 0.4 g of Norit®, heat to boiling again, filter while hot, and allow to crystallize overnight, finally cooling to 0 °C.

-

Collect the colorless prisms of this compound monohydrate by filtration and air-dry to a constant weight. The expected yield is 20-22 g (72-79%).

Generation of Benzyne for Diels-Alder Reaction

This compound is a convenient precursor for the generation of benzyne, a highly reactive intermediate, which can be trapped in a [4+2] cycloaddition reaction. This protocol is for the synthesis of 1,2,3,4-tetraphenylnaphthalene by trapping benzyne with tetraphenylcyclopentadienone.[3][5]

Materials:

-

This compound monohydrate

-

Tetraphenylcyclopentadienone

-

Diethylbenzene (meta and para mixture)

-

Dioxane

-

95% Ethanol

Procedure:

-

In a 100-mL round-bottomed flask equipped with a reflux condenser, add 60 mL of diethylbenzene and heat to reflux.

-

Remove the heat source and add 10 g (0.026 mole) of tetraphenylcyclopentadienone and 11.8 g (0.035 mole) of this compound monohydrate.

-

Heat the mixture to maintain vigorous gas evolution (CO₂ and H₂O) and gentle reflux. The water of hydration will be eliminated in the first 8-10 minutes.

-

Continue refluxing until all the solid this compound has dissolved and the solution color changes from red to pale amber (approximately 10-15 minutes).

-

Fit the flask for distillation and remove 55 mL of the solvent (diethylbenzene and iodobenzene).

-

Cool the residue and dissolve it in 25 mL of dioxane.

-

Transfer the solution to an Erlenmeyer flask and dilute with 25 mL of 95% ethanol.

-

Allow the solution to cool and crystallize to yield 1,2,3,4-tetraphenylnaphthalene.

Applications and Mechanisms

Photoinitiator in Polymer Chemistry

This compound serves as an efficient photoinitiator for both free-radical and cationic polymerization upon UV irradiation.[2] The mechanism involves the photolytic cleavage of the carbon-iodine bond to generate a phenyl radical and an iodobenzene radical cation, which can initiate polymerization.

The general mechanism for photoinitiation is as follows:

Photopolymerization initiation by this compound.

Benzyne Precursor in Organic Synthesis

As detailed in the experimental protocol, the thermal decomposition of this compound provides a clean and efficient method for generating benzyne. This highly electrophilic intermediate readily undergoes cycloaddition reactions with dienes to form substituted aromatic compounds.[3][6]

The workflow for benzyne generation and trapping is illustrated below:

Benzyne generation and Diels-Alder trapping workflow.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for researchers and professionals working with this compound. For more specific applications and advanced experimental details, consulting the primary literature is recommended.

References

- 1. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | Photocatalyst Reagent [benchchem.com]

- 5. docsity.com [docsity.com]

- 6. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenyliodonium-2-carboxylate: Synthesis, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium-2-carboxylate (DIPC) is a versatile hypervalent iodine compound with significant applications in organic synthesis and burgeoning potential in biomedical research. This technical guide provides a comprehensive overview of DIPC, including its historical context, detailed synthesis protocols, physicochemical properties, and mechanisms of action. A key focus is placed on its utility as a benzyne precursor and a photoinitiator. Furthermore, this guide explores its interactions with biological systems, particularly its role in inducing apoptosis and cell cycle arrest, making it a compound of interest for drug development professionals. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed. Visual diagrams generated using DOT language are provided to illustrate reaction mechanisms and workflows.

Discovery and History

While the precise first synthesis of this compound is not definitively documented in the readily available literature, its prominence as a stable and efficient benzyne precursor became widely recognized in the early 1960s. A seminal publication by Eugene Le Goff in the Journal of the American Chemical Society in 1962 detailed the aprotic generation of benzyne from DIPC, marking a significant milestone in the study of this highly reactive intermediate.[1] Prior to this, the generation of benzyne often required harsh conditions, limiting its synthetic utility. The work of Le Goff and others in that era established DIPC as a convenient and reliable source of benzyne for various chemical transformations.[2][3]

Physicochemical Properties

This compound is typically available as a white to off-white crystalline solid, often in its monohydrate form. Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₃H₉IO₂ (anhydrous) | [4][5] |

| C₁₃H₉IO₂·H₂O (monohydrate) | [6][7][8] | |

| Molecular Weight | 324.11 g/mol (anhydrous) | [5] |

| 342.13 g/mol (monohydrate) | [8] | |

| CAS Number | 1488-42-2 (anhydrous/inner salt) | [5][8] |

| 96195-89-0 (monohydrate) | [6][7] | |

| 109545-72-4 (deprecated) | [5][9] | |

| Melting Point | 215–216 °C (dec.) (anhydrous) | [4] |

| 220–222 °C (dec.) (monohydrate) | [2] | |

| Appearance | White to almost white powder or crystals | [6][10] |

| Purity | ≥ 98% (by titration, HPLC) | [6][10] |

| Solubility | Soluble in hot water and dichloromethane | [4] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. The most common and well-documented procedure involves the oxidation of o-iodobenzoic acid in the presence of benzene. Below are detailed protocols for the synthesis of this compound monohydrate.

Synthesis of this compound Monohydrate

This protocol is adapted from the procedure published in Organic Syntheses.[2]

3.1.1. Reagents and Equipment

-

o-Iodobenzoic acid

-

Potassium persulfate

-

Concentrated sulfuric acid

-

Thiophene-free benzene

-

Methylene chloride

-

29% Ammonium hydroxide

-

Norit® (activated carbon)

-

2 L three-necked flask

-

Mechanical stirrer

-

Separatory funnel

-

Ice bath

-

Thermometer

-

Round-bottomed flask

-

Reflux condenser

-

Distillation apparatus

3.1.2. Experimental Procedure

-

Oxidation:

-

Cool 80 mL of concentrated sulfuric acid in an ice bath.

-

To a 2 L three-necked flask, add 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.

-

Cool the flask in an ice bath and add the chilled sulfuric acid. Swirl the flask for 4-5 minutes to create an even suspension.

-

Remove the flask from the ice bath and allow the oxidation to proceed for 20 minutes. The mixture will foam and change color.

-

Cool the reaction mixture to 10 °C using an acetone/dry ice bath and stir for 2-3 minutes.

-

Add 20 mL of thiophene-free benzene and continue stirring at 10 °C for 1 hour.[2]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to -15 °C and add 190 mL of chilled distilled water with efficient stirring to precipitate the potassium bisulfate salt.

-

Add 400 mL of chilled methylene chloride.

-

While maintaining the temperature between 15-25 °C with efficient cooling, add 230 mL of chilled 29% ammonium hydroxide.

-

Separate the methylene chloride layer, wash it with water, and then extract it with three 100 mL portions of water.

-

Combine the aqueous extracts and the initial aqueous layer. Wash this combined aqueous solution with two 50 mL portions of methylene chloride.

-

Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.

-

-

Purification:

-

Pour 275 mL of boiling water into the flask containing the product to dissolve it.

-

Add 0.4 g of Norit® to the slightly cooled solution, then heat to boiling again.

-

Filter the hot solution and allow it to crystallize overnight, eventually at 0 °C.

-

Collect the colorless prisms of this compound monohydrate by filtration and air-dry to a constant weight.[2]

-

3.1.3. Yield and Purity

Dehydration to Anhydrous Form

The anhydrous form of this compound can be obtained by extracting the monohydrate with dichloromethane, followed by evaporation of the solvent under reduced pressure. This process yields the anhydrous compound quantitatively.[4]

-

Melting Point (Anhydrous): 215–216 °C (with decomposition).[4]

Synthesis Workflow of this compound Monohydrate

Caption: A flowchart illustrating the key stages in the synthesis of this compound monohydrate.

Mechanisms of Action

This compound exhibits diverse reactivity, primarily functioning as a benzyne precursor through thermal decomposition and as a photoinitiator upon UV irradiation.

Benzyne Generation via Thermal Decomposition

The most prominent application of DIPC in organic synthesis is its role as a stable, solid precursor for the highly reactive intermediate, benzyne. Upon heating, DIPC undergoes thermal decomposition to yield benzyne, iodobenzene, and carbon dioxide.[3][4] This reaction provides a convenient and relatively mild method for generating benzyne in situ for use in various cycloaddition and nucleophilic addition reactions.[3]

The generated benzyne can be trapped by a variety of dienes, such as tetraphenylcyclopentadienone, to form polycyclic aromatic compounds.[2]

Thermal Decomposition of this compound to Benzyne

Caption: The thermal decomposition of this compound to generate benzyne and its subsequent trapping.

Photoinitiation

This compound also functions as a photoinitiator, particularly in cationic polymerization.[4][6] Upon exposure to UV light, it undergoes photolysis to generate reactive species that can initiate polymerization. This property is valuable in applications such as UV-curable coatings and adhesives.[6] The mechanism involves the generation of a phenyl radical and other reactive intermediates that can initiate the polymerization process.[4]

Simplified Photocatalytic Cycle of this compound

Caption: A simplified representation of the photoinitiation process involving this compound.

Applications in Drug Development and Biological Research

Beyond its utility in chemical synthesis, this compound and related diaryliodonium compounds have garnered attention for their biological activities, making them subjects of interest in drug development and biomedical research.

Cytotoxicity and Anticancer Potential

Diphenyliodonium compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[11] Research has indicated that these compounds can interfere with cell cycle progression and induce apoptosis (programmed cell death) in cancer cells.[11]

A study on Burkitt's lymphoma cells demonstrated that diphenylene iodonium (a related compound) induces a G2-M phase cell cycle arrest, followed by significant apoptosis.[11] The proposed mechanism involves the inhibition of NAD(P)H oxidase, leading to a suppression of reactive oxygen species (ROS) levels and subsequent modulation of cell cycle regulatory proteins.[11]

Signaling Pathways

The induction of apoptosis by diphenyliodonium compounds appears to be mediated through both intrinsic and extrinsic pathways. Studies have shown the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase-3.[12][13] The activation of caspase-9 points to the involvement of the mitochondrial (intrinsic) pathway, while the activation of caspase-8 suggests the engagement of the death receptor (extrinsic) pathway.[12][13]

Proposed Signaling Pathway for Apoptosis Induction

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Photocatalyst Reagent [benchchem.com]

- 5. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound Monohydrate | 96195-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. scbt.com [scbt.com]

- 9. DIPHENYL IODONIUM-2-CARBOXYLATE | 109545-72-4 [chemicalbook.com]

- 10. This compound Monohydrate | 96195-89-0 | TCI AMERICA [tcichemicals.com]

- 11. Diphenylene iodonium interferes with cell cycle progression and induces apoptosis by modulating NAD(P)H oxidase/ROS/cell cycle regulatory pathways in Burkitt's lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Diphenyliodonium-2-carboxylate in Hypervalent Iodine Chemistry: A Technical Guide

Introduction: Diphenyliodonium-2-carboxylate (DPIC), a crystalline, bench-stable hypervalent iodine(III) reagent, has emerged as a versatile and powerful tool in modern organic synthesis. Characterized by its unique zwitterionic structure, DPIC serves as a valuable precursor to the highly reactive intermediate, benzyne. Its applications extend beyond this primary role, encompassing arylation reactions and photochemistry, making it an indispensable reagent for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the synthesis, mechanisms, and diverse applications of this compound in hypervalent iodine chemistry, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Synthesis and Properties

This compound is most commonly synthesized from 2-iodobenzoic acid and benzene. The reaction proceeds via an oxidative cyclization, typically employing potassium persulfate in sulfuric acid.[1] This method provides good yields of the desired product. The monohydrate form can be dehydrated to the anhydrous form, which has a slightly different melting point.[2]

Physical and Chemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉IO₂ | [3] |

| Molecular Weight | 324.11 g/mol | [3] |

| Appearance | White to off-white powder or crystals | [4] |

| Melting Point | 220–222 °C (monohydrate, dec.) | [1] |

| Melting Point | 215–216 °C (anhydrous, dec.) | [2] |

| CAS Number | 1488-42-2 (anhydrous) | [3] |

| CAS Number | 96195-89-0 (monohydrate) | [1] |

Core Application: Benzyne Generation

The most prominent role of this compound in organic synthesis is as a thermal precursor to benzyne.[5] Upon heating, DPIC undergoes a concerted decarboxylation and elimination of iodobenzene to generate the highly strained and reactive benzyne intermediate.[5] This aprotic generation of benzyne is a key advantage, as it avoids the use of strong bases or organometallic reagents.[6]

The generated benzyne can then be trapped in situ by a variety of reagents, most notably in cycloaddition reactions.

Cycloaddition Reactions

Benzyne generated from DPIC readily participates in [4+2] Diels-Alder reactions with a wide range of dienes to form bicyclic aromatic compounds. A classic example is the trapping of benzyne with tetraphenylcyclopentadienone to produce 1,2,3,4-tetraphenylnaphthalene in high yield.[1]

Table 1: Examples of Benzyne Trapping via Cycloaddition Reactions

| Diene | Product | Yield (%) | Reference(s) |

| Tetraphenylcyclopentadienone | 1,2,3,4-Tetraphenylnaphthalene | 91 | [1] |

| Furan | 1,4-Dihydronaphthalene-1,4-endoxide | 75-80 | [4][7] |

| Anthracene | Triptycene | 23 | [6] |

Arylation Reactions

Diaryliodonium salts, including DPIC, are effective arylating agents in a variety of transformations, often proceeding under transition-metal catalysis. These reactions offer an alternative to traditional cross-coupling methods.

C-H Arylation of Heteroarenes

Palladium-catalyzed direct C-H arylation of heteroarenes with diaryliodonium salts provides a streamlined approach to the synthesis of functionalized heterocyclic compounds. While many examples utilize other diaryliodonium salts, the principle extends to DPIC as an aryl source.

Table 2: Examples of Palladium-Catalyzed C-H Arylation of Heteroarenes with Diphenyliodonium Salts

| Heteroarene | Aryl Source | Catalyst / Conditions | Product | Yield (%) | Reference(s) |

| 2-Phenylimidazo[1,2-a]pyridine | Diphenyliodonium triflate | Pd(OAc)₂, K₂CO₃, DMF, 100 °C, 24 h | 3-Phenyl-2-phenylimidazo[1,2-a]pyridine | 91 | [8] |

| Indole | Phenyl(Mes)iodonium triflate | Pd(OAc)₂, Ethyl acetate, 50 °C, 1 h | 2-Phenylindole | 30 | [2] |

| 2-n-Butylthiophene | Diphenyliodonium tetrafluoroborate | 5 mol% Pd/C, Ethanol, 60 °C | 3-Phenyl-2-n-butylthiophene | High | [8] |

| Benzothiophene | Diphenyliodonium tetrafluoroborate | Pd on magnetite, Ethanol, 60 °C, 24 h | C3-Phenylated benzothiophene | Good | [8] |

Photochemical Applications: Photoacid Generators

Diphenyliodonium salts, including DPIC, can function as photoacid generators (PAGs).[9] Upon irradiation with UV light, the iodonium salt undergoes photolysis to generate a strong Brønsted acid.[9] This process is crucial in photolithography and the initiation of cationic polymerizations. The mechanism involves the formation of a radical cation and subsequent fragmentation.

Role in Drug Development and Biological Systems

Diphenyliodonium compounds have been investigated for their biological activity, notably as inhibitors of NADPH oxidases (NOX enzymes).[10][11][12] These enzymes are involved in the production of reactive oxygen species (ROS), which play a role in various physiological and pathological processes.

Inhibition of NADPH Oxidase and Downstream Signaling

Diphenyliodonium compounds, through a radical mechanism, can form covalent adducts with the flavin cofactor (FAD) of NADPH oxidase, leading to its inhibition.[2][10] This inhibition of ROS production can, in turn, affect downstream signaling pathways. For instance, inhibition of NOX2 by diphenyleneiodonium (a related compound) has been shown to enhance bacterial phagocytosis in macrophages through a ROS-independent mechanism involving the activation of the p38 MAPK signaling pathway.[13] The NF-κB pathway, a key regulator of inflammation, is also known to be modulated by the cellular redox state, suggesting a potential indirect effect of DPIC on this pathway through its inhibition of ROS production.[14]

Experimental Protocols

A. Synthesis of this compound Monohydrate[1]

This procedure is adapted from Organic Syntheses.

Materials:

-

o-Iodobenzoic acid

-

Potassium persulfate

-

Concentrated sulfuric acid

-

Benzene (thiophene-free)

-

Methylene chloride

-

29% Ammonium hydroxide

-

Activated carbon (Norit®)

Procedure:

-

In a 2-L three-necked flask, add 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.

-

Cool the flask in an acetone-dry ice bath to -5 °C and add 400 mL of pre-cooled concentrated sulfuric acid with stirring, maintaining the temperature between -5 °C and 0 °C.

-

After the addition is complete, continue stirring for 20 minutes.

-

Add 20 mL of thiophene-free benzene and stir at 10 °C for 1 hour.

-

Cool the mixture to -15 °C and add 190 mL of chilled distilled water to precipitate the potassium bisulfate salt of diphenyliodonium-2-carboxylic acid.

-

Add 400 mL of chilled methylene chloride and then slowly add 230 mL of chilled 29% ammonium hydroxide, keeping the temperature between 15 °C and 25 °C.

-